2,6-Dimethyl-4-nitrobenzamide
Overview
Description
2,6-Dimethyl-4-nitrobenzamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of two methyl groups and a nitro group attached to a benzamide core. This compound is of interest in both academic research and industrial applications due to its reactivity and potential biological activities.
Scientific Research Applications
2,6-Dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-nitrobenzamide typically involves the nitration of 2,6-dimethylbenzamide. One common method includes the use of m-xylene, N-methylpyrrolidone sulfonate, nitromethane, and cuprous iodide as raw materials. The nitration process is carried out under controlled conditions, followed by separation and drying to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar nitration processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves the recovery of solvents and removal of by-products to maintain the quality and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Reduction: 2,6-Dimethyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-4-nitrobenzamide: Similar structure but different positioning of the nitro group.
2,6-Dimethylbenzamide: Lacks the nitro group, leading to different reactivity and applications.
4-Nitrobenzamide: Lacks the methyl groups, affecting its chemical properties and uses.
Uniqueness
2,6-Dimethyl-4-nitrobenzamide is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dimethyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-7(11(13)14)4-6(2)8(5)9(10)12/h3-4H,1-2H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUYYPCWGNDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307949 | |
Record name | 2,6-Dimethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90868-33-0 | |
Record name | 2,6-Dimethyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90868-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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